molecular formula C17H22FN3O3 B6010837 N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide

N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide

Número de catálogo: B6010837
Peso molecular: 335.4 g/mol
Clave InChI: PSPWQMJPCXRCML-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a target for treating B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mecanismo De Acción

N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide is a reversible inhibitor of BTK that binds to the ATP-binding pocket of the kinase domain. BTK is a key component of the B-cell receptor signaling pathway, and its activation leads to downstream signaling events that promote cell survival and proliferation. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK phosphorylation and downstream signaling pathways in B-cell malignancies. In addition, this compound has been reported to modulate the immune microenvironment by reducing the number of regulatory T-cells and myeloid-derived suppressor cells, and enhancing the anti-tumor immune response. This compound has also been shown to inhibit platelet aggregation, which may have implications for its use in thrombotic disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and optimized for potency and selectivity. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, this compound has some limitations for lab experiments. It is a reversible inhibitor that may require continuous dosing to maintain inhibition of BTK. In addition, this compound may have off-target effects on other kinases that could affect its specificity and potency.

Direcciones Futuras

There are several future directions for the development of N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide. One potential direction is to combine this compound with other targeted therapies or immunotherapies to enhance its anti-tumor activity. Another direction is to evaluate the efficacy of this compound in other B-cell malignancies, such as follicular lymphoma and Waldenstrom macroglobulinemia. Finally, further studies are needed to understand the long-term safety and efficacy of this compound in clinical trials.

Métodos De Síntesis

The synthesis of N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of the 4-fluorobenzamide intermediate, followed by the coupling of the piperidine and glycine moieties. The final step involves the acetylation of the glycine moiety to obtain the final product. The synthesis of this compound has been reported in several publications, and the yield and purity of the product have been optimized.

Aplicaciones Científicas De Investigación

N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK phosphorylation and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cell malignancies. In vivo studies have demonstrated that this compound inhibits tumor growth and prolongs survival in mouse models of CLL and MCL.

Propiedades

IUPAC Name

N-[[1-(2-acetamidoacetyl)piperidin-3-yl]methyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3/c1-12(22)19-10-16(23)21-8-2-3-13(11-21)9-20-17(24)14-4-6-15(18)7-5-14/h4-7,13H,2-3,8-11H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPWQMJPCXRCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCCC(C1)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.